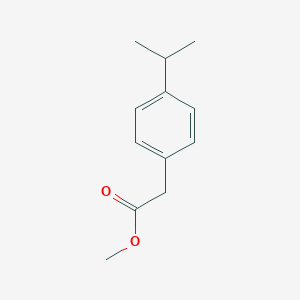
Methyl 4-isopropylphenylacetate
Description
Methyl 4-isopropylphenylacetate is an ester derived from 4-isopropylphenylacetic acid and methanol. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. The compound features a phenyl ring substituted with an isopropyl group at the para position, linked to an acetate methyl ester. This structure confers unique physical and chemical properties, such as moderate volatility and lipophilicity, making it relevant in fragrance, agrochemical, or pharmaceutical synthesis.
Properties
CAS No. |
16216-94-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
methyl 2-(4-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C12H16O2/c1-9(2)11-6-4-10(5-7-11)8-12(13)14-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
YPVRHVMAGVVRCI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-Isopropylphenylacetate
- Molecular Formula : C₁₃H₁₈O₂
- Molecular Weight : 206.28 g/mol
- Key Differences: Replacing the methyl ester with an ethyl group increases molecular weight and alters hydrophobicity. Ethyl esters generally exhibit lower volatility and higher boiling points compared to methyl analogs.
(4-Methylphenyl)acetate
- Molecular Formula : C₉H₉O₂
- Molecular Weight : 149.17 g/mol
- Key Differences : The phenyl ring here has a methyl substituent instead of isopropyl, reducing steric bulk and molecular weight. This simplification enhances solubility in polar solvents but decreases thermal stability compared to branched analogs.
Isopropyl Phenylacetate
- Molecular Formula : C₁₁H₁₄O₂ (inferred from structure)
- Molecular Weight : ~178.23 g/mol (parent acid) + ester adjustment
- Key Differences : This compound lacks the isopropyl group on the phenyl ring, reducing steric hindrance. The ester group (isopropyl) increases hydrophobicity compared to methyl esters, influencing applications in hydrophobic matrix formulations.
4-Isopropylphenylacetic Acid
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
- Key Differences : As the carboxylic acid precursor, it exhibits higher polarity and acidity (pKa ~4–5) than its ester derivatives. This makes it more reactive in aqueous environments, suitable for salt formation or conjugation reactions.
Data Table: Comparative Properties of Methyl 4-Isopropylphenylacetate and Analogs
Research Findings and Discussion
- Volatility and Solubility : Methyl esters (e.g., this compound) are more volatile than ethyl analogs, as seen in gas chromatography profiles of related esters . The isopropyl group enhances lipophilicity, reducing water solubility compared to methyl-substituted phenylacetates .

- Chemical Reactivity : The electron-donating isopropyl group stabilizes the ester against hydrolysis relative to unsubstituted phenyl acetates. Ethyl esters, however, show slower hydrolysis rates than methyl esters due to steric effects .
- Applications: this compound’s balance of volatility and stability makes it suitable for controlled-release formulations, whereas ethyl derivatives are preferred in non-volatile applications like agrochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



